molecular formula C5H5BrClN B3277166 Pyridine, 2-bromo-, hydrochloride CAS No. 65520-10-7

Pyridine, 2-bromo-, hydrochloride

Cat. No.: B3277166
CAS No.: 65520-10-7
M. Wt: 194.46 g/mol
InChI Key: YDMNXSKZQGQBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-bromo-, hydrochloride is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position of the pyridine ring and is often used as a building block in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-bromo-, hydrochloride typically involves the bromination of pyridine. One common method is the reaction of pyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also enhances safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-bromo-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: 2-aminopyridine, 2-thiopyridine.

    Coupling Reactions: Biaryl compounds, heteroaryl derivatives.

    Reduction Reactions: 2-pyridyl derivatives.

Mechanism of Action

The mechanism of action of Pyridine, 2-bromo-, hydrochloride depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

IUPAC Name

2-bromopyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN.ClH/c6-5-3-1-2-4-7-5;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMNXSKZQGQBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80793483
Record name 2-Bromopyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80793483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65520-10-7
Record name 2-Bromopyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80793483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2-bromo-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Pyridine, 2-bromo-, hydrochloride
Reactant of Route 3
Reactant of Route 3
Pyridine, 2-bromo-, hydrochloride
Reactant of Route 4
Pyridine, 2-bromo-, hydrochloride
Reactant of Route 5
Pyridine, 2-bromo-, hydrochloride
Reactant of Route 6
Pyridine, 2-bromo-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.